1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine
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Overview
Description
1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine is a chemical compound with the molecular formula C10H15FN2S and a molecular weight of 214.30 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a fluorinated thiophene ring attached to a piperidine moiety.
Preparation Methods
The synthesis of 1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine involves several steps. One common method includes the reaction of 5-fluorothiophene-2-carbaldehyde with piperidine-4-amine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form different products.
Scientific Research Applications
1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The fluorinated thiophene ring and piperidine moiety contribute to its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-amine can be compared with other similar compounds, such as:
1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid hydrochloride: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and applications.
This compound dihydrochloride: This is a salt form of the compound, which may have different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1245771-51-0 |
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Molecular Formula |
C10H15FN2S |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C10H15FN2S/c11-10-2-1-9(14-10)7-13-5-3-8(12)4-6-13/h1-2,8H,3-7,12H2 |
InChI Key |
VDNKBRFBUAPGEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(S2)F |
Origin of Product |
United States |
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